molecular formula C16H14FIN2OS B3620348 N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B3620348
M. Wt: 428.3 g/mol
InChI Key: QOFCSOLNHOMOCH-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-ethyl-4-iodoaniline with 2-fluorobenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIN2OS/c1-2-10-9-11(18)7-8-14(10)19-16(22)20-15(21)12-5-3-4-6-13(12)17/h3-9H,2H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFCSOLNHOMOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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